

Solubility of Benzothiazol-2-ylmethyl-methyl-amine in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Benzothiazol-2-ylmethyl-methyl-amine*

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Benzothiazol-2-ylmethyl-methyl-amine** in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document outlines the predicted solubility based on the physicochemical properties of the benzothiazole scaffold and related structures. Furthermore, detailed experimental protocols for determining solubility are provided for researchers and drug development professionals. This guide aims to be a valuable resource for scientists working with this and similar chemical entities.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1][2][3] The solubility of these compounds in various organic solvents is a critical parameter that influences their synthesis, purification, formulation, and biological activity. **Benzothiazol-2-ylmethyl-methyl-amine**, as a specific derivative, is expected to exhibit solubility behavior dictated by its structural features, namely the benzothiazole ring, the methyl-amine side chain, and the overall molecular polarity.

This guide provides a predictive assessment of the solubility of **Benzothiazol-2-ylmethyl-methyl-amine** and standardized methodologies for its empirical determination.

Predicted Solubility of Benzothiazol-2-ylmethyl-methyl-amine

While specific experimental data for **Benzothiazol-2-ylmethyl-methyl-amine** is not readily available, its solubility can be predicted based on the principle of "like dissolves like." The molecule possesses both a relatively non-polar benzothiazole ring system and a more polar methyl-amine group. This amphiphilic nature suggests a broad solubility profile in a range of organic solvents.

The following table summarizes the predicted qualitative solubility of **Benzothiazol-2-ylmethyl-methyl-amine** in common organic solvents.

Solvent	Solvent Class	Predicted Solubility	Rationale
Hexane	Non-polar Aliphatic	Low	The polar amine group limits solubility in highly non-polar aliphatic solvents.
Toluene	Non-polar Aromatic	Moderate to High	Favorable π - π stacking interactions can occur between the toluene and the benzothiazole ring.
Dichloromethane (DCM)	Polar Aprotic	High	Good balance of polarity to solvate both the aromatic and amine portions of the molecule.
Tetrahydrofuran (THF)	Polar Aprotic	High	The ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution of the amine group.
Acetone	Polar Aprotic	Moderate to High	The polar ketone group can interact with the polar functionalities of the molecule.
Methanol	Polar Protic	High	Capable of hydrogen bonding with the amine group, facilitating solubility.
Ethanol	Polar Protic	High	Similar to methanol, it can act as a hydrogen bond donor and acceptor.

Isopropanol	Polar Protic	Moderate	The increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Very High	A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF)	Polar Aprotic	Very High	Another highly polar aprotic solvent capable of strong dipole-dipole interactions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of **Benzothiazol-2-ylmethyl-methyl-amine**.

Materials and Methods

- Compound: **Benzothiazol-2-ylmethyl-methyl-amine** (purity >98%)
- Solvents: HPLC grade organic solvents as listed in the table above.
- Equipment:
 - Analytical balance (± 0.0001 g)
 - Vortex mixer
 - Thermostatically controlled shaker or incubator

- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

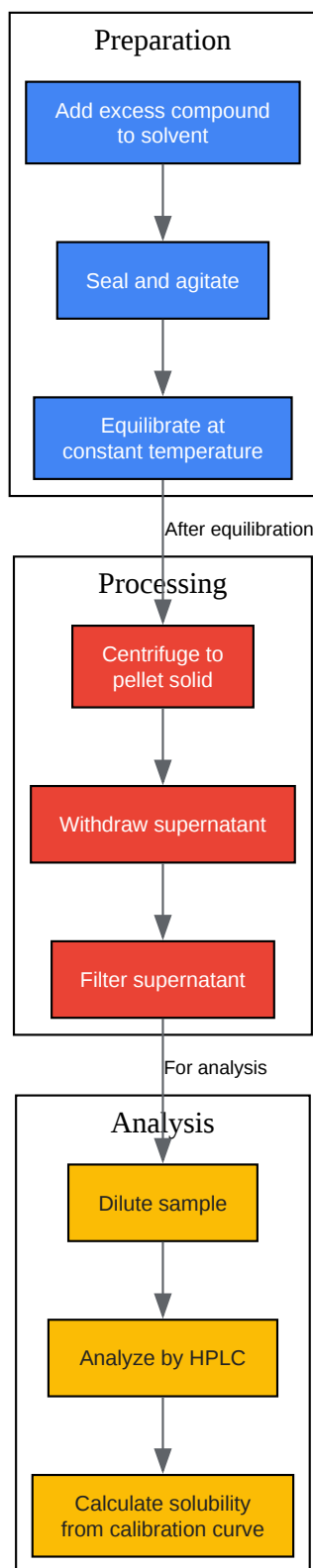
Experimental Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Benzothiazol-2-ylmethyl-methyl-amine** to a series of vials, each containing a known volume (e.g., 1 mL) of the respective organic solvent.
 - Seal the vials to prevent solvent evaporation.
 - Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial dispersion.
 - Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation.
- Sample Processing:
 - After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
 - Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet any remaining suspended particles.
 - Carefully withdraw a known volume of the supernatant using a calibrated pipette.
 - Filter the supernatant through a 0.22 μm syringe filter to remove any fine particulate matter.
- Quantitative Analysis:

- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
- Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
- Prepare a calibration curve using standard solutions of **Benzothiazol-2-ylmethyl-methylamine** of known concentrations.
- Calculation of Solubility:
 - Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualized Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.



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Caption: Workflow for experimental solubility determination.

Conclusion

While specific, experimentally determined solubility data for **Benzothiazol-2-ylmethyl-methyl-amine** is not currently prevalent in the literature, its molecular structure suggests a favorable solubility profile in a wide array of common organic solvents, particularly polar aprotic and polar protic solvents. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this compound, which is a crucial step in its further development and application in various scientific fields. The methodologies and predictive data presented in this guide serve as a foundational resource for professionals in research and drug development.

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